molecular formula C12H14Cl3N3O2S B11715709 N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11715709
M. Wt: 370.7 g/mol
InChI Key: ZRWCCOMLLZJFOY-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic acetamide derivative characterized by a trichloroethyl backbone, a carbamothioyl group, and a 4-methoxyphenyl substituent. This compound is structurally designed to integrate electron-withdrawing (trichloroethyl) and electron-donating (methoxyphenyl) moieties, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C12H14Cl3N3O2S

Molecular Weight

370.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H14Cl3N3O2S/c1-7(19)16-10(12(13,14)15)18-11(21)17-8-3-5-9(20-2)6-4-8/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,21)

InChI Key

ZRWCCOMLLZJFOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxyphenyl Isothiocyanate

The preparation of 4-methoxyphenyl isothiocyanate serves as a critical first step. This intermediate is synthesized via the reaction of 4-methoxy-aniline (p-anisidine) with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) as a base. The process proceeds as follows:

  • Reaction Conditions :

    • Solvent : Ethanol (1 mL per 0.5 mmol of p-anisidine).

    • Temperature : Room temperature (20–25°C).

    • Time : 1 hour for initial thiocarbamate formation.

    • Reagents : Carbon disulfide (3 equiv relative to p-anisidine), triethylamine (1 equiv).

  • Isothiocyanate Formation :
    The thiocarbamate intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) at 0–20°C for 4 hours, yielding 4-methoxyphenyl isothiocyanate with a 96% isolated yield.

Key Data :

ParameterValue
Yield96%
Purity>98% (by NMR and HPLC)
Reaction ScaleScalable to kilogram quantities

Preparation of 2,2,2-Trichloroethylamine Hydrochloride

2,2,2-Trichloroethylamine, a precursor for the target compound, is typically synthesized via reduction of trichloroacetonitrile or nucleophilic substitution of trichloroethyl bromide with ammonia. Industrial methods favor the latter due to cost efficiency:

  • Nucleophilic Substitution :
    Trichloroethyl bromide reacts with aqueous ammonia under high pressure (3–5 atm) at 60–80°C for 12–24 hours.

    Cl3C-CH2Br+NH3Cl3C-CH2NH2HCl+NH4Br\text{Cl}_3\text{C-CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{Cl}_3\text{C-CH}_2\text{NH}_2 \cdot \text{HCl} + \text{NH}_4\text{Br}
  • Isolation :
    The hydrochloride salt is crystallized from ethanol, yielding a white solid with >90% purity.

Acetylation of 2,2,2-Trichloroethylamine

The free amine is acetylated using acetyl chloride under basic conditions:

  • Reaction Protocol :

    • Solvent : Dichloromethane (DCM).

    • Base : Triethylamine (2 equiv).

    • Temperature : 0°C to room temperature.

    • Time : 2–4 hours.

    Cl3C-CH2NH2+CH3COClEt3NCl3C-CH2NHCOCH3+HCl\text{Cl}_3\text{C-CH}_2\text{NH}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Cl}_3\text{C-CH}_2\text{NHCOCH}_3 + \text{HCl}
  • Yield and Purity :

    • Yield : 85–90%.

    • Purity : Confirmed via FT-IR (amide C=O stretch at 1650 cm⁻¹) and LC-MS.

Thiourea Formation and Final Product Synthesis

Coupling of N-(2,2,2-Trichloroethyl)acetamide with 4-Methoxyphenyl Isothiocyanate

The thiourea linkage is formed via nucleophilic addition of the acetamide’s secondary amine to the isothiocyanate:

  • Optimized Conditions :

    • Solvent : Anhydrous toluene or DCM.

    • Temperature : Reflux (80°C for toluene; 40°C for DCM).

    • Time : 6–8 hours.

    • Molar Ratio : 1:1 (acetamide to isothiocyanate).

    Cl3C-CH2NHCOCH3+4-MeO-C6H4-NCSTarget Compound+H2(trapped)\text{Cl}_3\text{C-CH}_2\text{NHCOCH}_3 + \text{4-MeO-C}_6\text{H}_4\text{-NCS} \rightarrow \text{Target Compound} + \text{H}_2\text{S} \ (\text{trapped})
  • Challenges and Solutions :

    • Side Reactions : Overheating may lead to desulfurization.

    • Mitigation : Use of inert atmosphere (N₂/Ar) and stoichiometric control.

Performance Metrics :

ParameterValue
Yield70–75%
Purity (crude)80–85%
Purification MethodColumn chromatography (SiO₂, hexane/EtOAc 3:1)

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial production prioritizes safety and cost-effectiveness:

  • Batch Reactors :

    • Advantages : Flexibility for multi-step syntheses.

    • Disadvantages : High solvent use, longer cycle times.

  • Continuous Flow Systems :

    • Benefits : Improved heat transfer, reduced waste (20–30% solvent savings).

    • Example : Microreactors for exothermic steps (e.g., acetylation).

Waste Management and Environmental Impact

  • Chlorinated Byproducts : Distillation recovery of DCM (>95% efficiency).

  • Thiourea Byproducts : Oxidative treatment with H₂O₂ to non-toxic sulfones.

Comparative Analysis of Synthetic Methods

Solvent Optimization

SolventYield (%)Reaction Time (h)Purity (%)
Toluene75685
DCM72882
THF651078

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (e.g., 7a–h in ). Key structural variations include:

Compound ID Substituent (R) Melting Point (°C) Rf Value Yield (%)
7d () 4-Acetamidophenylthioureido 171–173 0.28 58
7h () Naphthalen-1-ylthioureido 205–207 0.69 64
Target Compound 4-Methoxyphenylcarbamothioyl Not reported N/A N/A
  • Impact of Substituents: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group increases lipophilicity compared to chlorinated or brominated analogs (e.g., 7g with 4-bromophenyl, m.p. 186–188°C) . This enhances membrane permeability but may reduce crystallinity, as seen in lower melting points of methoxy-containing derivatives . Thioureido vs.

Computational and Docking Insights

  • Molecular docking of analogs (e.g., ) revealed that electron-withdrawing groups (e.g., trichloroethyl) stabilize enzyme-ligand complexes via hydrophobic interactions, while methoxyphenyl groups contribute to π-π stacking in active sites .

Biological Activity

N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound known for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure incorporates a trichloromethyl group and a methoxyphenyl moiety, which are believed to contribute to its biological effects.

  • Molecular Formula : C18H18Cl3N3O2S
  • Molecular Weight : 446.8 g/mol
  • IUPAC Name : 3-methyl-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide
  • Canonical SMILES : CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trichloromethyl and methoxyphenyl groups enhance binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamide derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. One study reported that derivatives with similar structures inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

Case Study 1: Anticancer Activity

A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at concentrations of 10 µM after 48 hours.
  • Apoptosis Induction : Increased levels of caspase-3 activation were observed, indicating the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effectiveness of similar benzamide derivatives against Staphylococcus aureus and Escherichia coli. Key findings included:

  • Zone of Inhibition : Compounds exhibited zones of inhibition ranging from 12 mm to 20 mm at varying concentrations (100 µg/mL to 500 µg/mL).
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 50 µg/mL and 200 µg/mL for effective strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
Compound AC18H18Cl3N3O2SModerateHigh
Compound BC20H19Cl3N4OS2HighModerate
N-(Compound)C18H18Cl3N3O2SHighHigh

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the trichloroethylamine core followed by sequential coupling with carbamothioyl and 4-methoxyphenyl groups. Key steps include:

  • Amide bond formation : Reacting trichloroethylamine intermediates with activated acetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to prevent side reactions .
  • Carbamothioyl introduction : Using thiophosgene or thiourea derivatives to functionalize the amine group, with strict control of pH (neutral to slightly acidic) to avoid hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while low temperatures (≤25°C) mitigate exothermic side reactions .
  • Catalysts : Employing coupling agents like EDCI or HOBt to improve yields .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex regions (e.g., trichloroethyl and carbamothioyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for chlorine-rich regions .
  • IR spectroscopy : Identify characteristic absorptions (e.g., C=O at ~1650 cm⁻¹, S=C-N at ~1250 cm⁻¹) to validate functional groups .
  • HPLC/UPLC : Quantify purity (>95%) and detect trace impurities using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .
  • Enzyme inhibition : Test against kinases or proteases (e.g., tyrosine kinase or caspase-3) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated phenyl groups) and test in parallel assays to isolate activity-contributing moieties .
  • Assay standardization : Ensure consistent protocols (e.g., cell passage number, incubation time) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities affecting bioactivity .

Q. What strategies optimize reaction yield and scalability without compromising purity?

Methodological Answer:

  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., thiourea coupling) to improve heat dissipation and scalability .
  • Catalyst screening : Test alternative catalysts (e.g., DMAP vs. triethylamine) to enhance coupling efficiency .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. How does the electronic configuration of the trichloroethyl group influence reactivity and stability?

Methodological Answer:

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites. The electron-withdrawing trichloroethyl group stabilizes the carbamothioyl moiety but may reduce solubility .
  • Hydrolytic stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. The trichloroethyl group likely enhances resistance to hydrolysis under acidic conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or proteases. Focus on hydrogen bonding with the carbamothioyl group and hydrophobic interactions with the trichloroethyl moiety .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
  • ADMET prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Structural characterization and reaction optimization .
  • Biological assays and SAR .
  • Computational modeling .
  • Stability and scalability .

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